1,4-Diazabicyclo[3.1.1]heptane
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Overview
Description
1,4-Diazabicyclo[3.1.1]heptane is a bicyclic compound that contains two nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the use of photocatalytic Minisci-like conditions to introduce heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of mild photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the structure.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but mild photocatalytic conditions are often employed for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups at the bridgehead positions .
Scientific Research Applications
1,4-Diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[3.1.1]heptane involves its ability to act as a bioisostere, replacing meta-substituted arenes and pyridines in drug molecules. This replacement can improve the metabolic stability and lipophilicity of the drug candidates. The molecular targets and pathways involved depend on the specific application and the structure of the drug molecule .
Comparison with Similar Compounds
1,4-Diazabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane: This compound lacks the nitrogen atoms present in this compound, making it less versatile in certain applications.
2,5-Diazabicyclo[2.2.1]heptane: This compound has a different bicyclic structure and is used in different applications, such as the synthesis of chiral ligands.
Bicyclo[2.2.1]heptane: Another similar compound that lacks nitrogen atoms and has different chemical properties.
This compound stands out due to its unique structure, which allows for a wide range of chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C5H10N2 |
---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-7-3-5(4-7)6-1/h5-6H,1-4H2 |
InChI Key |
CMERUCKCPIMRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(C2)N1 |
Origin of Product |
United States |
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